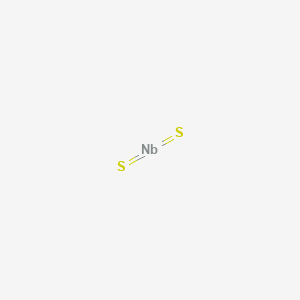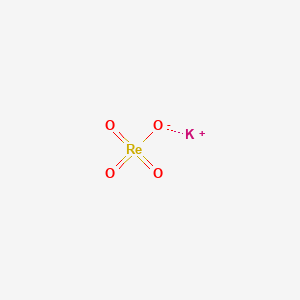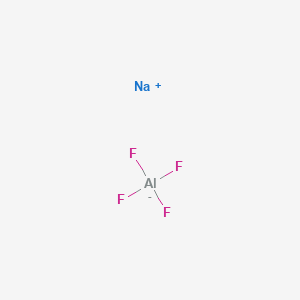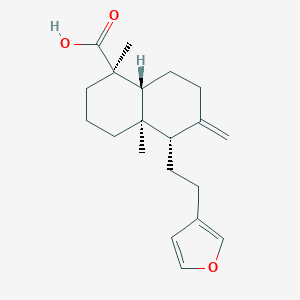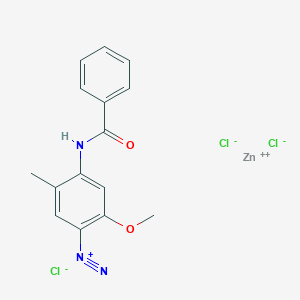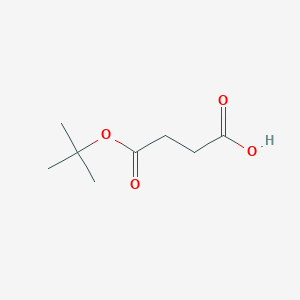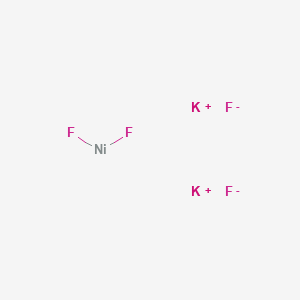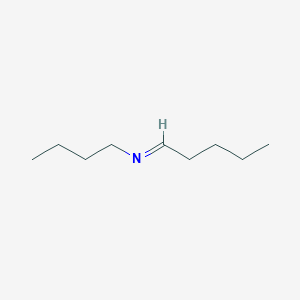
N-butylpentan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylpentan-1-imine is an organic compound with the molecular formula C9H19N It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylpentan-1-imine can be synthesized through the reaction of 1-butanamine with pentanal. The reaction typically involves the condensation of the amine with the aldehyde, forming an imine. The reaction conditions usually include a solvent such as ethanol and a catalyst like an acid or base to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of 1-butanamine, N-pentylidene- may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperatures and pressures. The use of catalysts and solvents is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-butylpentan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-butylpentan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butylpentan-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-Butanamine, N-butylidene-
- 1-Butanamine, N-hexylidene-
- 1-Butanamine, N-propylidene-
Comparison: N-butylpentan-1-imine is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
10599-77-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-butylpentan-1-imine |
InChI |
InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
DQUFJSBUTDTRNC-UHFFFAOYSA-N |
SMILES |
CCCCC=NCCCC |
Canonical SMILES |
CCCCC=NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


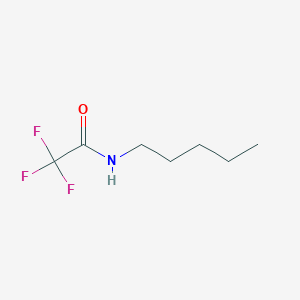
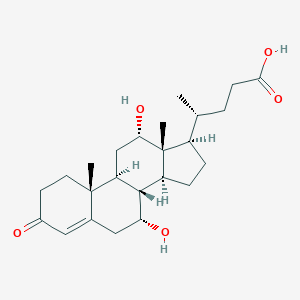
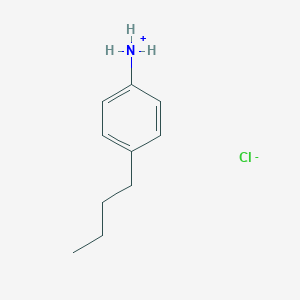
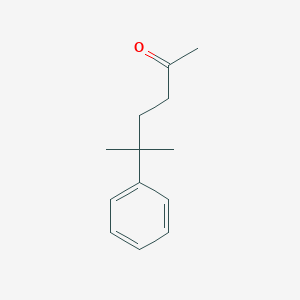
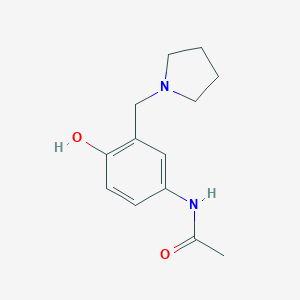

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
